Cas no 1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-)
1188282-00-9 structure
Product Name:4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
Número CAS:1188282-00-9
MF:C20H34O4
Megavatios:338.481566905975
CID:97699
PubChem ID:44606935
Update Time:2025-04-18
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
- 9-Hydroxydarutigenol
- (3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,...
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8
- 21'-oxo-vobtusine
- [ "" ]
- (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
- FS-10204
- (2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
- 1188282-00-9
- 9-Hydroxydarutigel
- DTXSID101103177
- AKOS032961638
- (2S,4aS,4bR,7R,8aR)-2-((1R)-1,2-Dihydroxyethyl)-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
-
- Renchi: 1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1
- Clave inchi: PHRLIXFEBORQQV-OWJTWYAJSA-N
- Sonrisas: O[C@@]12CC[C@](C)([C@H](CO)O)C=C1CC[C@@H]1C(C)(C)[C@@H](CC[C@]12C)O
Atributos calculados
- Calidad precisa: 338.24600
- Masa isotópica única: 338.24570956g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 2
- Complejidad: 542
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 80.9Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 508.2±50.0 °C at 760 mmHg
- Punto de inflamación: 229.0±24.7 °C
- PSA: 80.92000
- Logp: 2.39440
- Presión de vapor: 0.0±3.0 mmHg at 25°C
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57230-5mg |
(3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol |
1188282-00-9 | ,HPLC≥96.0% | 5mg |
¥5600.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
| Cooke Chemical | M3109435-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 96% | 5mg |
RMB 2660.00 | 2025-02-21 | |
| TargetMol Chemicals | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN5572-1 mL * 10 mM (in DMSO) |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN5572-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AE17454-1mg |
9-Hydroxydarutigel |
1188282-00-9 | 96 | 1mg |
$699.00 | 2024-04-20 | |
| A2B Chem LLC | AE17454-5mg |
9-Hydroxydarutigel |
1188282-00-9 | 96.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5572-1 ml * 10 mm |
9β-Hydroxydarutigenol |
1188282-00-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-) Productos relacionados
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